molecular formula C10H18N2O2 B2730188 tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2361636-63-5

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2730188
CAS No.: 2361636-63-5
M. Wt: 198.266
InChI Key: FQLACRHRFMGHJC-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a strained 2-azabicyclo[2.1.1]hexane core. The molecule comprises a tert-butyl carbamate group at the 2-position and an amino (-NH₂) substituent at the 4-position of the bicyclic framework.

Properties

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(11)4-7(12)5-10/h7H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLACRHRFMGHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361636-63-5
Record name tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Preparation Methods

There are several synthetic routes to prepare tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate. One of the most commonly used methods is the Mannich reaction, which involves the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. Specifically, the synthesis includes the reaction between tropinone, formaldehyde, and tert-butylamine. Other methods include catalytic hydrogenation and Grignard reactions. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.

    Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions under photochemical conditions, leading to the formation of new bicyclic structures

Common reagents and conditions used in these reactions include UV light for photochemical reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl group, an amino group, and a bicyclic azabicyclohexane core. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of approximately 198.27 g/mol . This compound has gained attention in various scientific fields, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bicyclic structure allows for the formation of new bicyclic compounds through various chemical reactions, including:

  • Mannich Reaction: This reaction involves the condensation of carbonyl compounds with formaldehyde and amines, often yielding valuable intermediates for further synthesis.
  • Cycloaddition Reactions: The compound can participate in [2 + 2] cycloaddition reactions under photochemical conditions, leading to the formation of new bicyclic structures .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the preparation of substituted piperidines, which are significant in drug development due to their biological activity. Recent studies have highlighted its potential antibacterial properties, particularly against multi-drug resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism involves inhibiting bacterial topoisomerases, essential for bacterial DNA replication .

Photochemistry

This compound is also involved in photochemical applications, particularly in photochemical reactions that lead to new chemical entities. The ability to absorb UV light allows it to generate reactive intermediates that can undergo further transformations .

Biomedical Imaging

Derivatives of this compound can be tagged with fluorescent or radioactive markers for imaging studies, enhancing imaging contrast and localization in biological systems. This application is particularly valuable in preclinical studies where tracking compound distribution is crucial .

Antibacterial Efficacy Study

A recent study evaluated the efficacy of derivatives of this compound against various bacterial strains, including multi-drug resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations lower than those of traditional antibiotics .

Photochemical Reaction Study

Another study focused on the photochemical properties of this compound, demonstrating its ability to participate in photochemical cycloaddition reactions under UV irradiation, leading to new bicyclic structures useful for further organic synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bicyclic core and functional groups allow it to interact with different molecular targets and pathways. For instance, in photochemical reactions, the compound absorbs UV light, leading to the formation of reactive intermediates that can undergo cycloaddition .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₈N₂O₂ (based on analogs with similar substitution patterns) .
  • Molecular Weight : ~198.27 g/mol .
  • Functional Groups: The tert-butyl carbamate (Boc) group acts as a protective moiety for the secondary amine, while the free amino group enables further derivatization in synthetic workflows .

This compound is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic scaffold, which can enhance binding affinity and metabolic stability in drug candidates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate with analogous bicyclic derivatives:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (base compound) No amino group C₁₀H₁₇NO₂ 183.25 467454-33-7 Intermediate for functionalization; used in cross-coupling reactions
tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (endo isomer) Amino at 5-position (endo) C₁₀H₁₈N₂O₂ 198.27 1403766-80-2 Protein degrader building blocks; high purity (≥97%)
tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Acetyl at 5-position C₁₂H₁₉NO₃ 225.28 359779-73-0 Precursor for ketone-based modifications; used in medicinal chemistry
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydroxyl at 4-position C₁₀H₁₇NO₃ 199.25 Not provided Intermediate for oxidation or etherification reactions
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Aminomethyl at 1-position C₁₁H₂₀N₂O₂ 212.29 1250997-62-6 Chelating agents or peptide mimics
tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate Protected amino (Cbz) at 5-position C₁₈H₂₄N₂O₄ 332.39 1250885-17-6 Used in peptide synthesis; Cbz group enables controlled deprotection

Key Research Findings

Physicochemical Properties

  • Solubility and Stability : The tert-butyl carbamate group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the amine against oxidation .
  • Stereochemical Impact : endo/exo configurations at the 5-position (e.g., CAS 1403766-80-2 vs. 1251016-11-1) influence crystallinity and melting points, critical for formulation in drug development .

Comparative Reactivity

  • Amino vs. Acetyl Groups: The free amino group in tert-butyl 4-amino derivatives exhibits higher nucleophilicity compared to acetylated analogs, making it preferable for coupling reactions .
  • Ring Strain : The bicyclo[2.1.1]hexane scaffold imposes greater ring strain than bicyclo[2.2.1]heptane analogs (e.g., CAS 793650-60-9), enhancing reactivity in ring-opening reactions .

Biological Activity

Overview

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (TBABH) is a bicyclic compound with the molecular formula C10H18N2O2 and a molecular weight of approximately 198.27 g/mol. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a bicyclic azabicyclohexane core. It has garnered attention in various scientific fields due to its biological activity and potential applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.27 g/mol
  • CAS Number : 2361636-63-5
  • InChIKey : FQLACRHRFMGHJC-UHFFFAOYSA-N

Biological Activity

TBABH exhibits several biological activities that make it a valuable compound for research:

  • Antibacterial Activity : Recent studies have shown that TBABH derivatives can inhibit bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription. For example, compounds derived from TBABH demonstrated potent antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii and Staphylococcus aureus .
  • Mechanism of Action : The mechanism involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. TBABH can participate in various chemical reactions, including:
    • Oxidation : Can be oxidized to form corresponding oxo derivatives.
    • Reduction : Can be reduced to its lower oxidation states using hydrogen gas or metal hydrides.
    • Substitution Reactions : The amino group can undergo nucleophilic substitution reactions with electrophiles .
  • Photochemical Applications : TBABH can participate in photochemical reactions, particularly [2 + 2] cycloadditions under UV irradiation, leading to the formation of new bicyclic structures that are useful in organic synthesis .

Case Studies

  • Antibacterial Efficacy Study :
    • A study evaluated the efficacy of TBABH derivatives against various bacterial strains, including MDR strains of S. aureus. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
  • Photochemical Reaction Study :
    • In another study, TBABH was subjected to UV light to induce cycloaddition reactions. The resulting products were analyzed using chromatography, demonstrating the compound's utility in synthesizing new chemical entities for further research .

Comparative Analysis

The biological activity of TBABH can be contrasted with similar compounds:

Compound NameKey Differences
tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylateContains a hydroxyl group instead of an amino group, affecting its solubility and reactivity
tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamateFeatures a carbamate linkage which alters its interaction with biological targets
tert-butyl 4-methylamino-2-azabicyclo[2.1.1]hexaneHas a methylamino group that may enhance or inhibit biological activity compared to TBABH

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate with high purity?

Answer:
The synthesis of this bicyclic amine derivative typically involves photochemical [2+2] cycloaddition reactions to construct the strained bicyclo[2.1.1]hexane scaffold, followed by Boc protection of the amine group. Critical factors include:

  • Reaction Conditions : UV light (λ = 300–350 nm) and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification : Flash column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) to isolate the product from diastereomers/byproducts .
  • Yield Optimization : Adjusting stoichiometry of tert-butyl chloroformate and reaction time (12–24 hrs) for Boc protection .

Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CycloadditionUV light, CH₂Cl₂60–7085–90%
Boc Protectiontert-Butyl chloroformate, NEt₃75–85>95%

Advanced: How can computational methods resolve structural ambiguities in bicyclo[2.1.1]hexane derivatives?

Answer:
Density Functional Theory (DFT) calculations and X-ray crystallography (using SHELXL ) are essential for confirming the stereochemistry and ring strain of the bicyclic core.

  • DFT Applications : Predict relative stability of endo/exo isomers and assess strain energy (~30–40 kcal/mol for bicyclo[2.1.1]hexane) .
  • Crystallography : SHELX software refines anisotropic displacement parameters to validate bond angles and torsional strain .
  • Ion Mobility-Mass Spectrometry (IM-MS) : Collision cross-section (CCS) values (e.g., [M+H]⁺: 141.9 Ų) differentiate isomeric forms .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Distinct signals for tert-butyl (δ 1.2–1.4 ppm) and bicyclic protons (δ 3.0–4.0 ppm) .
    • ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm .
  • IR : Stretching vibrations for N-H (3350 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • HRMS : Exact mass (C₁₀H₁₈N₂O₂): [M+H]⁺ = 199.1443 .

Advanced: How do steric and electronic effects influence the reactivity of the 4-amino group in further derivatization?

Answer:
The amino group’s reactivity is modulated by:

  • Steric Hindrance : The bicyclic scaffold restricts nucleophilic attack, favoring bulky electrophiles (e.g., sulfonyl chlorides over acyl chlorides) .
  • Electronic Effects : Boc protection reduces basicity (pKa ~6–7), enabling selective alkylation under mild conditions (pH 7–9) .
  • Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) requires bulky ligands (XPhos) to avoid coordination with the strained ring .

Table 2: Reactivity Trends

Reaction TypePreferred ConditionsYield Range (%)
AcylationDIPEA, DCM, 0°C40–50
SulfonylationEt₃N, THF, rt70–80
Reductive AminationNaBH₃CN, MeOH50–60

Advanced: What strategies address contradictory bioactivity data in preclinical studies of bicyclo[2.1.1]hexane derivatives?

Answer:
Discrepancies in bioactivity (e.g., antibacterial vs. neuroprotective effects ) arise from:

  • Solubility Limitations : Use co-solvents (DMSO/PEG) or prodrug strategies to enhance bioavailability .
  • Metabolic Instability : Incorporate deuterium at labile positions (e.g., C-5) to prolong half-life .
  • Target Selectivity : Molecular docking (AutoDock Vina) identifies off-target interactions with cytochrome P450 enzymes .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Decomposition above 150°C (TGA data) via Boc group cleavage .
  • Hydrolytic Sensitivity : Stable in anhydrous solvents (e.g., THF, DCM) but degrades in aqueous acidic/basic conditions (t₁/₂ < 1 hr at pH <3 or >10) .
  • Long-Term Storage : -20°C under argon; avoid repeated freeze-thaw cycles .

Advanced: How can the bicyclo[2.1.1]hexane scaffold improve pharmacokinetic properties in CNS drug candidates?

Answer:

  • Lipophilicity : LogP ~1.5–2.0 enhances blood-brain barrier penetration .
  • Conformational Rigidity : Reduces entropic penalties in receptor binding (e.g., σ₁R for neuroprotection) .
  • Metabolic Resistance : Stable to hepatic CYP3A4 compared to flexible analogs (in vitro t₁/₂: >120 mins) .

Basic: What synthetic routes yield gram-scale quantities of this compound for preclinical testing?

Answer:

  • Photochemical Flow Reactors : Continuous UV irradiation improves scalability (10–50 g/batch) .
  • Catalytic Hydrogenation : Reduces nitro intermediates (e.g., tert-butyl 4-nitro-2-azabicyclo[2.1.1]hexane-2-carboxylate) with Pd/C (H₂, 50 psi) .
  • Crystallization : Recrystallization from hexane/EtOAc removes residual solvents (residual DCM <100 ppm) .

Advanced: What crystallographic challenges arise in resolving the bicyclo[2.1.1]hexane structure?

Answer:

  • Disorder in the Bicyclic Core : Use low-temperature (100 K) data collection and SHELXL’s TWIN/BASF commands to refine disordered regions .
  • Anisotropic Thermal Motion : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
  • Twinned Crystals : Merge data from multiple crystals using WinGX .

Advanced: How does the 4-amino group participate in supramolecular interactions?

Answer:

  • Hydrogen Bonding : Forms N–H···O interactions with carbonyl groups (d = 2.8–3.0 Å) in crystal packing .
  • Salt Formation : Reacts with HCl in Et₂O to generate water-soluble hydrochloride salts (solubility: >50 mg/mL) .
  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) for catalytic applications .

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